

# Molecular Docking of Indolin-5-amine Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *Indolin-5-amine*

Cat. No.: B094476

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## An In-depth Analysis of In Silico Studies Targeting Key Proteins in Disease

**Indolin-5-amine** derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies play a pivotal role in elucidating the potential binding modes and affinities of these derivatives with various protein targets, thereby guiding the design and development of novel therapeutic agents. This guide provides a comparative overview of recent molecular docking studies on **Indolin-5-amine** and related indole derivatives, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

## Comparative Analysis of Binding Affinities

The following table summarizes the molecular docking results for various **Indolin-5-amine** and related indole derivatives against several key protein targets. The data highlights the binding energies, offering a quantitative comparison of the potential efficacy of these compounds.

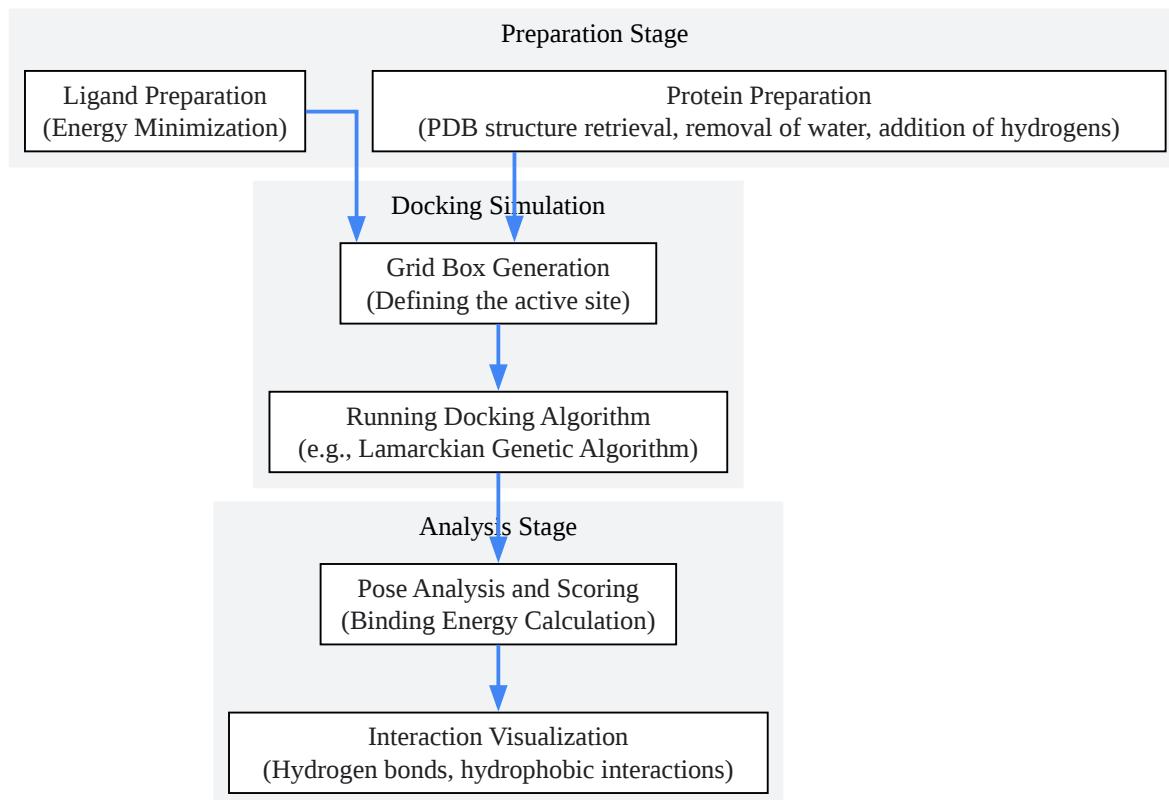
| Derivative Class   | Target Protein  | PDB ID        | Docking Score (kcal/mol)                                      | Key Interactions/Notes   |
|--|---|---------------|---|--|
| Spiro[indole-3,4'-pyridine] Derivatives                                | Bacterial Regulator Protein PqsR of <i>Pseudomonas aeruginosa</i> | 4JVC          | -5.8 to -8.2  | Hydrogen bonding and hydrophobic interactions are crucial for stabilizing the inhibitors within the binding pocket.[1]     |
| Indolin-5-yl-cyclopropanamine Derivatives                              | Lysine Specific Demethylase 1 (LSD1)                              | Not Specified | IC50 = 24.43 nM (for compound 7e)                             | Designed for selective inhibition of LSD1, showing significant antiproliferative activities against MV-4-11 cell lines.[2] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives | <i>E. coli</i> MurB   | Not Specified | Consistent with biological activity                           | The binding scores were found to be consistent with the observed antimicrobial activity.[3][4]                             |
| Indoline-Based Compounds   | 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)        | Not Specified | IC50 = 1.38 ± 0.23 μM (for compound 43 against 5-LOX in PMNL) | Identified as dual inhibitors, offering a promising strategy for anti-inflammatory   |

|   |   |               |  |   |
|---|---|---------------|--|---|
|   |   |               |  | drug discovery.<br>[5]  |
| 5-Nitroindole and<br>5-Aminoindole<br>Derivatives | c-Myc G-<br>Quadruplex  | Not Specified | DC50 < 10 $\mu$ M<br>(for several<br>derivatives)      | The nitro and<br>amino<br>functionalities at<br>the fifth position<br>of the indole ring<br>are beneficial for<br>binding.[6]     |
| 3-Ethyl-1H-<br>Indole<br>Derivatives              | Cyclooxygenase-<br>2 (COX-2)  | Not Specified | -11.35 to -10.40                                       | Significantly<br>higher predicted<br>binding affinities<br>compared to the<br>reference drug<br>meloxicam (-6.89<br>kcal/mol).[7] |
| Indole-Based<br>1,3,4-<br>Oxadiazoles             | Epidermal<br>Growth Factor<br>Receptor<br>(EGFR)                                | Not Specified | IC50 = 2.80 $\pm$<br>0.52 $\mu$ M (for<br>compound 2e) | Compound 2e<br>demonstrated<br>notable EGFR<br>inhibition.[8][9]  |
| Indolin-2-one<br>Derivatives                      | Estrogen<br>Receptor (ER) /<br>Epidermal<br>Growth Factor<br>Receptor<br>(EGFR) | 3ERT          | -8.512 and<br>-6.869 (for<br>compounds 3a<br>and 3e)   | These<br>compounds<br>reported the<br>highest docking<br>scores among<br>the series.[10]  |

## Experimental Protocols: A Look into the Methodologies

The molecular docking studies cited in this guide employed various computational tools and protocols to predict the binding interactions between the **Indolin-5-amine** derivatives and their protein targets. A general workflow and specific parameters from the reviewed studies are outlined below.

## General Molecular Docking Workflow



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Caption: A generalized workflow for molecular docking studies.

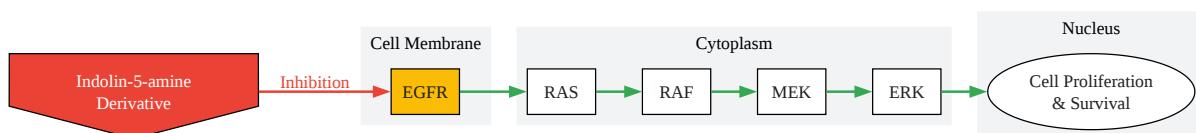
## Specific Methodologies from Literature:

- Spiro[indole-3,4'-pyridine] Derivatives vs. PqsR: The docking studies were performed to understand the affinity of the compounds for the bacterial regulator protein PqsR of *Pseudomonas aeruginosa*. The binding energy was reported to be in the range of -5.8 to -8.2 kcal/mol, with interactions categorized as hydrogen bonding and hydrophobic.[1]

- 3-Ethyl-1H-Indole Derivatives vs. COX-2: Molecular docking studies predicted strong binding affinities for the synthesized compounds, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (-6.89 kcal/mol). The interactions of the most potent compound (IIb) involved H-bonds with amino acid residues ALA527, ARG120, TYR355, and LYS360.[7]
- Indolin-2-one Derivatives vs. ER/EGFR: In these studies, the estrogen receptor (ER) alpha (PDB ID: 3ERT) was used as the target. The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite with the OPLS-2005 force field. The Glide XP docking protocol was utilized to determine the protein-ligand interactions.[10]
- Indoline-Based Compounds vs. 5-LOX/sEH: An in-house library of 53 molecules was screened in silico. The docking outcomes suggested that the indoline-based scaffolds are suitable for 5-LOX inhibitor design due to their ability to properly accommodate into the 5-LOX binding pocket.[5]

## Signaling Pathway and Target Interaction

The following diagram illustrates a simplified representation of a signaling pathway that can be modulated by **Indolin-5-amine** derivatives, such as the inhibition of the EGFR signaling cascade, which is crucial in cancer cell proliferation.



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Caption: Inhibition of the EGFR signaling pathway by an **Indolin-5-amine** derivative.

In conclusion, molecular docking studies have been instrumental in identifying and optimizing **Indolin-5-amine** derivatives as potent inhibitors of various biological targets. The comparative data presented in this guide underscores the versatility of this chemical scaffold and provides a

valuable resource for the rational design of next-generation therapeutic agents. The detailed methodologies and visual representations of workflows and signaling pathways offer a comprehensive understanding of the *in silico* approaches used in modern drug discovery.

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